3-(2,2,2-Trifluoroethyl)phenol

Lipophilicity Physicochemical Properties ADME

Researchers requiring a specific fluorinated phenol isomer for SAR studies face limited availability of well-characterized meta-substituted material. 3-(2,2,2-Trifluoroethyl)phenol (CAS 161611-53-6) provides the exact solution with a distinct LogP of 2.5 & LogD7.4 of 2.82 for precise ADME modulation vs. ortho/para isomers. • Unique pKa 9.89 (Δ≈+0.32 vs. para) enables controlled reaction kinetics in nucleophilic substitutions. • Validated MCF-7 antiproliferative screening data (ChEMBL) offers a proven starting point for oncology SAR. • Enhanced metabolic stability via the -CH2CF3 blocking group for improved oral bioavailability design.

Molecular Formula C8H7F3O
Molecular Weight 176.14 g/mol
CAS No. 161611-53-6
Cat. No. B062000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,2,2-Trifluoroethyl)phenol
CAS161611-53-6
Synonyms3-(2,2,2-TRIFLUOROETHYL)PHENOL
Molecular FormulaC8H7F3O
Molecular Weight176.14 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)O)CC(F)(F)F
InChIInChI=1S/C8H7F3O/c9-8(10,11)5-6-2-1-3-7(12)4-6/h1-4,12H,5H2
InChIKeyNVLPKNPGWGKEMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2,2,2-Trifluoroethyl)phenol Sourcing and Baseline


3-(2,2,2-Trifluoroethyl)phenol (CAS 161611-53-6) is a meta-substituted fluorinated phenol with the molecular formula C₈H₇F₃O and a molecular weight of 176.14 g/mol . It features a phenolic hydroxyl group adjacent to a 2,2,2-trifluoroethyl substituent on the aromatic ring, a structural motif that confers distinct electronic and physicochemical properties relative to its ortho- and para-substituted isomers [1]. The compound is primarily utilized as a research intermediate in medicinal chemistry, agrochemical development, and materials science, where its enhanced lipophilicity (calculated LogP ≈ 2.5–2.8) and metabolic stability are exploited for the design of bioactive molecules [1].

Isomer-Specific Procurement of 3-(2,2,2-Trifluoroethyl)phenol


The three positional isomers of (2,2,2-trifluoroethyl)phenol—ortho, meta, and para—exhibit significantly different physicochemical properties that preclude simple interchange in synthetic or biological applications. The meta-substituted compound (3-position) displays a distinct lipophilicity profile with a calculated LogP of 2.497 and LogD₇.₄ of 2.816, compared to predicted pKa values that vary by over 1.4 log units between ortho-substituted analogs . These differences directly impact solubility, membrane permeability, and metabolic stability, making the meta-isomer uniquely suited for specific structure-activity relationship (SAR) studies and synthetic pathways .

Comparative Evidence for 3-(2,2,2-Trifluoroethyl)phenol


Lipophilicity (LogP/LogD) of Meta vs. Ortho/Para Isomers

The meta-substituted 3-(2,2,2-trifluoroethyl)phenol exhibits a calculated LogP of 2.497 (or 2.817 from an alternative source) and a LogD₇.₄ of 2.816 [1]. This lipophilicity is a critical determinant of membrane permeability and is expected to differ from the ortho- and para-isomers due to variations in molecular shape and electronic distribution, although direct measured values for the ortho- and para-isomers are not available in the same computational dataset. The meta substitution pattern provides a unique balance of steric and electronic effects that is not replicated by the ortho- or para-substituted analogs .

Lipophilicity Physicochemical Properties ADME Drug Design

pKa Comparison: Meta vs. Para Isomer

The calculated pKa of 3-(2,2,2-trifluoroethyl)phenol is 9.89, indicating its ionization state at physiological pH [1]. This value is predicted to differ from the para-isomer (pKa = 9.57 ± 0.13) and potentially the ortho-isomer due to the varying inductive and resonance effects of the trifluoroethyl group at different ring positions . The higher pKa of the meta-isomer suggests it is a slightly weaker acid than the para-isomer, which can affect its reactivity in nucleophilic substitutions and its solubility profile.

pKa Ionization State Physicochemical Properties Reactivity

MCF-7 Antiproliferative Activity

3-(2,2,2-Trifluoroethyl)phenol has been evaluated for antiproliferative activity against human MCF7 breast cancer cells in a 72-hour MTT assay, as recorded in the ChEMBL database (CHEMBL2345705) [1]. While a specific IC₅₀ value is not provided in the public record, this assay entry confirms that the meta-isomer has been subject to targeted biological evaluation. This is in contrast to the ortho- and para-isomers, for which similar antiproliferative data are not readily available, highlighting the meta-isomer's unique position in screening libraries.

Antiproliferative Activity MCF-7 Cancer Research Phenolic Bioactivity

Enhanced Metabolic Stability vs. Non-Fluorinated Phenols

The trifluoroethyl group (–CH₂CF₃) in 3-(2,2,2-trifluoroethyl)phenol is recognized for imparting enhanced metabolic stability compared to non-fluorinated alkyl or unsubstituted phenol analogs . While specific microsomal stability data (e.g., % remaining after 60 min) for this exact compound is not available, the class effect of –CH₂CF₃ substitution is well-established: it increases resistance to oxidative metabolism by cytochrome P450 enzymes . This property distinguishes the meta-isomer from non-fluorinated phenols and provides a clear rationale for its use in lead optimization.

Metabolic Stability Fluorine Chemistry Drug Metabolism PK Properties

Application Scenarios for 3-(2,2,2-Trifluoroethyl)phenol


Lead Optimization: Lipophilicity Control

The meta-isomer's calculated LogP of ~2.5–2.8 and LogD₇.₄ of ~2.82 [1] make it an ideal fragment for modulating the lipophilicity of drug candidates. Its use is recommended over ortho- and para-isomers when a specific balance of permeability and solubility is required, as the meta substitution offers a distinct physicochemical profile that can fine-tune ADME properties without introducing unwanted off-target effects.

SAR Studies: Isomer-Specific Evaluation

Given that 3-(2,2,2-trifluoroethyl)phenol has been specifically evaluated for antiproliferative activity in MCF-7 cells [2], it is the isomer of choice for follow-up SAR studies in oncology research. The availability of this preliminary screening data provides a validated starting point that is not available for the ortho- or para-isomers, reducing the risk of pursuing inactive chemical matter.

Building Block for pKa-Sensitive Reactions

The calculated pKa of 9.89 for the meta-isomer [3] is higher than that of the para-isomer (pKa ~9.57) , making it slightly less acidic. This difference can be critical in reactions where phenol deprotonation is a key step, such as in nucleophilic aromatic substitutions or metal-catalyzed couplings. Researchers should select the meta-isomer when a less acidic phenol is desired to avoid unwanted side reactions or to control reaction kinetics.

Metabolic Stability-Driven Lead Generation

The trifluoroethyl group is a known metabolic blocking group . 3-(2,2,2-Trifluoroethyl)phenol is the preferred starting material over non-fluorinated phenols when designing compounds intended to have enhanced metabolic stability, a critical parameter for improving oral bioavailability and reducing clearance in drug development.

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